molecular formula C9H15NO2 B7940382 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid

2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid

Cat. No.: B7940382
M. Wt: 169.22 g/mol
InChI Key: NONWVHGVOWJDBN-UHFFFAOYSA-N
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Description

2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid is a nitrogen-containing heterocyclic compound. This compound features a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a part of the 2-azabicyclo[3.2.1]octane system. This structure is of significant interest due to its synthetic and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic strategies employed in laboratory settings can be scaled up for industrial applications, involving the use of continuous flow chemistry and other scalable synthetic methodologies .

Chemical Reactions Analysis

Types of Reactions: 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. This compound is known to act on the central nervous system by interacting with neurotransmitter receptors, particularly those involved in the cholinergic system. The bicyclic structure allows it to mimic the action of natural neurotransmitters, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound in both synthetic chemistry and pharmacological research .

Properties

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)5-6-3-7-1-2-8(4-6)10-7/h6-8,10H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONWVHGVOWJDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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